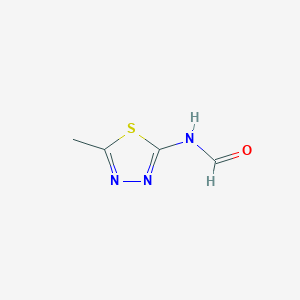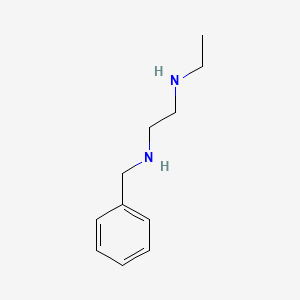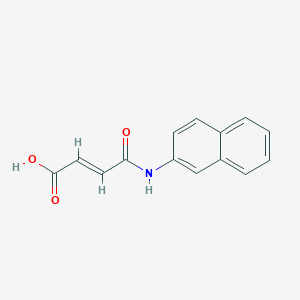
3-(Naphthalen-2-ylcarbamoyl)-acrylic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of naphthalene-labeled compounds is not explicitly described for 3-(Naphthalen-2-ylcarbamoyl)-acrylic acid. However, the papers provide information on the synthesis of related compounds. For instance, a fluorescent hydrophobic chromophore, naphthalene, was covalently attached to poly(acrylic acid) to create a hydrophobically modified polymer . Another paper discusses the synthesis of reactive monomers using naphthalene-1,5-disulfonic acid as a catalyst . These methods could potentially be adapted for the synthesis of this compound by attaching a naphthalene moiety to an acrylic acid backbone.
Molecular Structure Analysis
The molecular structure of naphthalene-labeled compounds influences their photophysical properties. The papers describe the behavior of naphthalene groups in polymers, such as the formation of excimers, which are dimers formed by excited chromophores . The molecular structure of this compound would likely exhibit similar photophysical properties due to the presence of the naphthalene group.
Chemical Reactions Analysis
The provided papers do not detail chemical reactions specific to this compound. However, they do discuss the interactions of naphthalene-labeled poly(acrylic acid) with cationic surfactants and the effects of pH on the polymer's structure . These interactions are a result of the hydrophobic naphthalene groups and the hydrophilic poly(acrylic acid) backbone, which could be relevant to the reactivity of this compound in different environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthalene-labeled poly(acrylic acid) are influenced by the balance between hydrophobic and hydrophilic interactions. The fluorescence studies in the papers show that the photophysical properties of the polymers are pH-dependent, with changes in the intensity ratio of excimer to monomer emissions indicating structural changes in the polymer . These findings suggest that this compound would also have pH-dependent properties, with potential applications in areas where pH-sensitive fluorescent materials are useful.
Safety and Hazards
Mecanismo De Acción
Target of Action
It is suggested that the compound may have a role in proteomics research Proteomics is a broad field that may involve various proteins as potential targets
Mode of Action
Given its potential role in proteomics research , it could interact with its targets (likely proteins) in a way that influences their function. This could involve binding to the target, causing conformational changes, or modulating the target’s activity. The exact nature of these interactions would depend on the specific target involved.
Biochemical Pathways
Given the compound’s potential role in proteomics research , it could be involved in various biochemical pathways depending on the proteins it targets. These could range from signal transduction pathways to metabolic pathways, among others.
Result of Action
Based on its potential role in proteomics research , the compound could influence the function of its target proteins, leading to downstream effects at the molecular and cellular levels. These effects would depend on the specific targets and pathways involved.
Action Environment
For instance, the compound is suggested to be stored at room temperature , implying that temperature could affect its stability.
Propiedades
IUPAC Name |
(E)-4-(naphthalen-2-ylamino)-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c16-13(7-8-14(17)18)15-12-6-5-10-3-1-2-4-11(10)9-12/h1-9H,(H,15,16)(H,17,18)/b8-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJBXLSQXZHYTSR-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[N-[alpha-[2-(Dibutylglycinamido)phenyl]benzylidene]glycinato]nickel](/img/structure/B3023337.png)

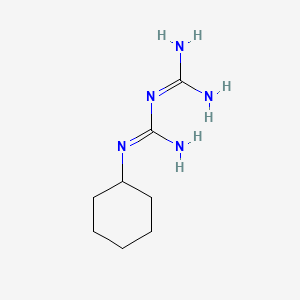


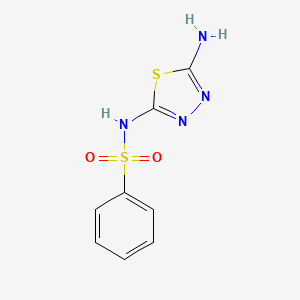

![N-[2-(5-amino-2-methoxy-4-propylphenoxy)ethyl]acetamide](/img/structure/B3023351.png)
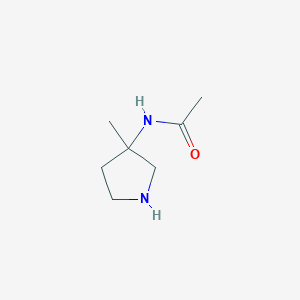
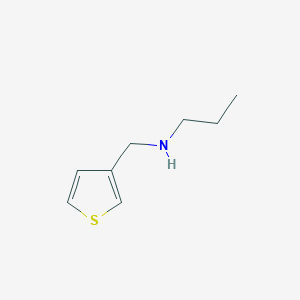
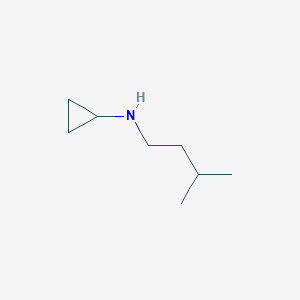
![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride](/img/structure/B3023357.png)
